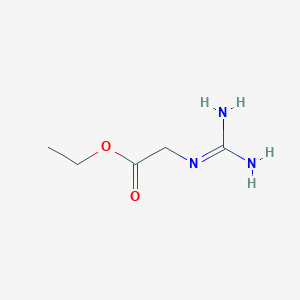

Ethyl 2-guanidinoacetate

Description

Historical Context of Guanidinoacetate Research

The story of guanidinoacetate is intrinsically linked to the discovery of creatine (B1669601). In 1832, French chemist Michel Eugène Chevreul first isolated creatine from meat. wikipedia.org It wasn't until the early 20th century that the metabolic pathway of creatine began to be unraveled, with guanidinoacetate identified as its immediate precursor. Research into guanidino compounds gained momentum as scientists sought to understand their physiological roles and connections to various metabolic processes. Early investigations laid the groundwork for recognizing GAA not just as an intermediate but as a bioactive molecule in its own right.

Foundational Discoveries in Creatine Biosynthesis

The biosynthesis of creatine is a two-step enzymatic process that is fundamental to energy homeostasis in vertebrates. wikipedia.org The foundational discoveries in this pathway highlighted the critical role of guanidinoacetate.

The first step involves the enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT), which catalyzes the transfer of an amidino group from the amino acid arginine to glycine, producing guanidinoacetate and ornithine. wikipedia.orgnih.gov This reaction primarily occurs in the kidneys and pancreas. nih.govnih.govwikipedia.org

The second step takes place predominantly in the liver, where the enzyme guanidinoacetate N-methyltransferase (GAMT) methylates guanidinoacetate to form creatine. wikipedia.orgnih.gov This process utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. wikipedia.org The synthesized creatine is then transported via the bloodstream to tissues with high energy demands, such as skeletal muscle and the brain. wikipedia.org

These discoveries established the sequential and compartmentalized nature of creatine synthesis, underscoring the importance of guanidinoacetate as the crucial link between the two enzymatic steps.

Table 1: Key Enzymes in Creatine Biosynthesis

| Enzyme | Abbreviation | Function | Primary Location |

| L-arginine:glycine amidinotransferase | AGAT | Synthesizes guanidinoacetate from arginine and glycine. | Kidney, Pancreas |

| Guanidinoacetate N-methyltransferase | GAMT | Methylates guanidinoacetate to form creatine. | Liver |

Significance of Guanidinoacetate as a Metabolite and Research Target

Guanidinoacetate is a pivotal metabolite whose importance is highlighted by rare genetic disorders known as Cerebral Creatine Deficiency Syndromes (CCDS). wikipedia.org One such disorder, GAMT deficiency, leads to an accumulation of GAA and a severe lack of creatine in the brain, resulting in neurological symptoms. creatineinfo.org This has made GAA a significant research target, with studies focusing on its potential neurotoxicity at high concentrations and its role as a biomarker for diagnosing metabolic disorders. creatineinfo.org

In recent years, researchers have explored the therapeutic potential of GAA itself and its derivatives. The focus has turned to creating modified versions of GAA that can more easily cross cellular membranes, particularly the blood-brain barrier. This is where Ethyl 2-guanidinoacetate and its derivatives come into play.

To enhance its ability to enter neural tissues, scientists have synthesized a more lipophilic (fat-soluble) prodrug: diacetyl guanidinoacetic acid ethyl ester (diacetyl-GAAE) . creatineinfo.orgmdpi.com This compound is an ethyl ester of guanidinoacetic acid with two acetyl groups attached. mdpi.com The rationale is that this modified structure could facilitate passage into the brain, where it could then be converted back to GAA and subsequently to creatine, offering a potential treatment strategy for creatine transporter deficiency. creatineinfo.orgmdpi.com

The synthesis of diacetyl-GAAE starts with glycine ethyl ester, highlighting the ethyl ester structure as a key component of this research-focused compound. mdpi.com

Table 2: Synthesis Steps for Diacetyl-Guanidinoacetic Acid Ethyl Ester (a derivative of this compound)

| Step | Reactants | Reagents | Product |

| 1 | S-methylisothiourea | Acetyl groups | Guanylating agent with protected nitrogen atoms |

| 2 | Glycine ethyl ester | Guanylating agent, TEA, HgCl2, THF | Diacetyl guanidinoacetic acid ethyl ester (diacetyl-GAAE) |

| Based on the synthesis described for diacetyl-GAAE, a lipophilic derivative of this compound. mdpi.com |

In vitro studies have investigated the effects of diacetyl-GAAE on neural tissue. While it was found to improve tissue viability under certain experimental conditions, it did not lead to an increase in creatine or phosphocreatine (B42189) when the creatine transporter was blocked. mdpi.com This suggests that its mechanism of action may be more complex than simply acting as a delivery vehicle for GAA. This area of research is ongoing, with diacetyl-GAAE serving as a key tool in the effort to understand and potentially treat complex neurological disorders related to creatine metabolism.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(diaminomethylideneamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-2-10-4(9)3-8-5(6)7/h2-3H2,1H3,(H4,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGAZUQUONJLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Metabolic Pathways of Guanidinoacetate

Arginine:Glycine (B1666218) Amidinotransferase (AGAT) Mediated Synthesis of Guanidinoacetate

The initial and rate-limiting step in creatine (B1669601) biosynthesis is the synthesis of guanidinoacetate. wikipedia.orgtandfonline.com This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). zeaplant.com The process predominantly occurs in the kidneys and pancreas. zeaplant.comresearchgate.net In this reaction, the amidino group from L-arginine is transferred to glycine, yielding guanidinoacetate and L-ornithine as a by-product. tandfonline.comresearchgate.net

Enzymatic Catalysis and Substrate Specificity of AGAT

The catalytic mechanism of AGAT is a ping-pong reaction that involves the formation of a covalent enzyme intermediate. wikipedia.orgnih.gov The process begins with the nucleophilic attack by the thiol group of a key cysteine residue (Cys407) in the enzyme's active site on the guanidino carbon of L-arginine. ebi.ac.uk This action transfers the amidino group to the enzyme, forming an amidino-cysteine intermediate and releasing the first product, L-ornithine. nih.govebi.ac.uk Subsequently, the second substrate, glycine, enters the active site. Its amino group then attacks the carbon of the enzyme-bound amidino group, leading to the formation of guanidinoacetate and regeneration of the free enzyme. ebi.ac.uk

AGAT exhibits specificity for its substrates. While L-arginine and glycine are the primary substrates for guanidinoacetate synthesis, the enzyme can also utilize L-lysine as a substrate in a reaction with L-arginine to produce L-homoarginine. frontiersin.orgnih.gov Kinetic studies in mouse kidney models have determined the Michaelis constant (Km) for glycine to be approximately 2.06 mM and for L-arginine to be around 2.67 mM, indicating the substrate concentrations required for half-maximal enzyme velocity. nih.gov

Table 1: Kinetic Parameters of AGAT in Mouse Kidney

| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) (pmol/min/mg tissue) |

|---|---|---|

| Glycine | 2.06 mM | 6.48 |

| L-Arginine | 2.67 mM | 2.17 |

Data derived from stable isotope-labeled substrate assays in mouse kidney tissue. nih.gov

Regulatory Mechanisms of AGAT Activity and Expression

The activity and expression of AGAT are tightly regulated, primarily through a negative feedback loop controlled by the final product of the pathway, creatine. tandfonline.com Elevated intracellular creatine levels repress the synthesis of AGAT at a pre-translational level, effectively shutting down its own production when stores are sufficient. wikipedia.orgphysiology.org This feedback repression is a critical mechanism for maintaining creatine homeostasis. tandfonline.com

Hormonal factors also influence AGAT expression. Growth hormone and thyroxine have been shown to induce or increase AGAT activity. wikipedia.org Conversely, estrogens can decrease its activity. wikipedia.org Nutritional intake of the precursor amino acids—arginine and glycine—can also influence the rate of guanidinoacetate synthesis. zeaplant.com

Role of Ornithine as a By-product and Inhibitor of AGAT

L-ornithine, a by-product of the AGAT-catalyzed reaction, also plays a significant regulatory role. researchgate.net It acts as a competitive inhibitor of the enzyme, meaning it competes with the substrate L-arginine for binding to the active site. tandfonline.comnih.gov This product inhibition is another layer of control on the creatine synthesis pathway. tandfonline.com In certain metabolic conditions characterized by hyperornithinemia (abnormally high levels of ornithine), the resulting inhibition of AGAT can lead to a significant decrease in creatine production. nih.govrjp.com.ro Studies have determined the inhibition constant (Ki) of ornithine for AGAT to be approximately 0.253 mM, highlighting its potency as an inhibitor. nih.gov

Guanidinoacetate N-Methyltransferase (GAMT) Mediated Conversion to Creatine

Following its synthesis in the kidney, guanidinoacetate is released into the bloodstream and transported primarily to the liver, where the second and final step of creatine synthesis occurs. zeaplant.commedlineplus.gov This step involves the methylation of guanidinoacetate, a reaction catalyzed by the enzyme Guanidinoacetate N-Methyltransferase (GAMT). tandfonline.comwikipedia.org

Enzymatic Methylation Mechanism by GAMT

The GAMT enzyme facilitates the transfer of a methyl group to guanidinoacetate, converting it into creatine. wikipedia.orggenecards.org The reaction mechanism is proposed to be a concerted process, where the proton abstraction from guanidinoacetate and the methyl transfer occur simultaneously. pnas.org Within the enzyme's active site, an aspartate residue (Asp-134) is believed to abstract a proton from the guanidino group of guanidinoacetate. pnas.orgnih.gov This deprotonation generates a strong nucleophile, which then attacks the methyl group of the methyl donor, S-Adenosylmethionine (SAM), resulting in the formation of creatine and S-Adenosylhomocysteine (SAH). nih.gov

S-Adenosylmethionine (SAM) as the Methyl Donor

The methyl group required for the conversion of guanidinoacetate to creatine is supplied by S-Adenosylmethionine (SAM). researchgate.netscholaris.ca SAM is a universal methyl donor involved in numerous biological transmethylation reactions. nih.govscholaris.ca In this specific reaction, GAMT catalyzes the transfer of SAM's labile methyl group to guanidinoacetate. scholaris.ca Upon donating its methyl group, SAM is converted into S-Adenosylhomocysteine (SAH), which is then recycled in the methionine cycle. wikipedia.orgpublicationslist.org The availability of methionine, the precursor for SAM, can therefore be a limiting factor in the capacity for creatine synthesis. scholaris.ca

S-Adenosylhomocysteine (SAH) Formation and Metabolic Linkages

The formation of S-adenosylhomocysteine (SAH) is an intrinsic consequence of the GAMT-catalyzed methylation of guanidinoacetate. researchgate.netnih.gov SAM, upon donating its methyl group, is converted to SAH. youtube.comnih.gov SAH is subsequently hydrolyzed to homocysteine and adenosine. nih.gov The synthesis of creatine is a major consumer of SAM in the body; it is estimated that this pathway accounts for the majority of methyl group consumption. nih.gov This high demand for SAM directly links guanidinoacetate metabolism to the broader network of cellular methylation reactions and the methionine cycle. nih.govcreative-proteomics.com

Tissue-Specific Localization of Guanidinoacetate Biosynthesis Enzymes

The two enzymatic steps of creatine synthesis are predominantly segregated between different organs, necessitating an inter-organ transport of the intermediate, guanidinoacetate. physiology.orgnih.gov

Renal Synthesis of Guanidinoacetate

The primary site for guanidinoacetate synthesis is the kidney, which exhibits high activity of the AGAT enzyme. nih.govnih.govnih.gov Studies in both rats and humans have demonstrated that the kidneys release guanidinoacetate into the bloodstream. physiology.orgnih.gov This is evidenced by a higher concentration of guanidinoacetate in the renal venous plasma compared to the arterial plasma. physiology.orgresearchgate.net

Table 1: Renal Guanidinoacetate (GAA) Production in Rats and Humans Data derived from in vivo studies measuring arteriovenous concentration differences across the kidney.

Source: Adapted from Edison EE, et al., Am J Physiol Renal Physiol, 2007. physiology.orgresearchgate.net

Hepatic Methylation of Guanidinoacetate

The liver is the principal organ for the methylation of guanidinoacetate into creatine, characterized by high levels of GAMT activity. physiology.orgnih.govphysiology.org Hepatocytes readily take up guanidinoacetate from the blood and convert it to creatine. nih.govnih.gov Studies have shown that while hepatocytes can efficiently produce creatine from guanidinoacetate, they are unable to perform the entire synthesis pathway from arginine and glycine, highlighting the liver's specialized role in the final methylation step. physiology.orgnih.gov The uptake of guanidinoacetate into hepatocytes is a mediated process. nih.gov

Extra-hepatic Guanidinoacetate Metabolism

While the kidney-liver axis is the primary pathway for creatine synthesis, both AGAT and GAMT enzymes are expressed in other tissues, indicating a capacity for local guanidinoacetate metabolism and creatine synthesis. nih.govresearchgate.net The pancreas has been shown to possess significant activity of both AGAT and GAMT, enabling it to synthesize creatine from its amino acid precursors. cambridge.orgnih.gov The brain also expresses both enzymes, suggesting that the central nervous system has its own capacity for endogenous creatine synthesis, which may be crucial as the uptake of creatine from the periphery into the brain is limited. researchgate.netnih.gov Within the brain, there is further cellular specialization, with AGAT being expressed mainly in neurons and GAMT expression highest in oligodendrocytes. researchgate.netresearchgate.net

Table 2: Relative Tissue Distribution of Key Enzymes in Creatine Biosynthesis

Source: Compiled from multiple research findings. cambridge.orgnih.govresearchgate.netnih.govresearchgate.net

Interplay of Guanidinoacetate with One-Carbon Metabolism

The methylation of guanidinoacetate to creatine is a significant event within one-carbon metabolism. nih.gov This pathway represents a substantial draw on the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, and proteins. nih.govcreative-proteomics.com The high flux through the GAMT reaction directly influences the methionine cycle. When the demand for creatine synthesis is high (e.g., when supplementing with guanidinoacetate), the consumption of SAM increases, leading to a greater production of SAH and subsequently homocysteine. nih.govnih.gov Conversely, decreasing the need for endogenous synthesis by providing exogenous creatine spares SAM, reduces SAH and homocysteine production, and makes methyl groups available for other essential methylation reactions. nih.gov This demonstrates that the metabolism of guanidinoacetate is a key regulator of methyl group homeostasis and is tightly integrated with one-carbon metabolic pathways. creative-proteomics.comnih.gov

Enzymology and Mechanistic Studies of Guanidinoacetate Metabolism

Structural Biology of Guanidinoacetate Methyltransferase (GAMT)

Guanidinoacetate N-methyltransferase (GAMT) is the enzyme responsible for the final step in creatine (B1669601) synthesis, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to guanidinoacetate (GAA). ebi.ac.uk Found abundantly in the liver of vertebrates, its structure and function have been elucidated through extensive crystallographic and mutagenesis studies. ebi.ac.uknih.gov Structurally, GAMT is characterized as having an α/β open-sandwich fold. nih.gov In its truncated form, GAMT can form a dimer. nih.govresearchgate.net

The three-dimensional structure of GAMT has been resolved, providing significant insights into its catalytic mechanism. X-ray crystallography of recombinant rat liver GAMT has been successfully performed, yielding structures of the enzyme in complex with various ligands. nih.govnih.gov

Key crystallographic studies have determined the structures of GAMT ternary complexes at a resolution of 2.0 Å. nih.gov These complexes include the enzyme bound with the inhibitor S-adenosylhomocysteine (SAH) and the substrate guanidinoacetate (GAA), as well as with SAH and another inhibitor, guanidine (B92328). nih.gov These structures reveal that a segment at the N-terminus, comprising residues 1-42, acts as a lid covering the entrance to the active site. nih.govacs.org The binding of substrates is proposed to induce a conformational change, moving this N-terminal section to allow substrate entry. nih.gov

A model of the active state, with both SAM and GAA bound, was constructed based on the ternary complex structures. This model has been crucial for proposing a detailed catalytic mechanism. nih.govacs.org

Table 1: PDB Entries for GAMT Crystallography Studies

| PDB ID | Description | Resolution (Å) | Organism | Publication |

|---|---|---|---|---|

| 1XCJ | GAMT in a ternary complex with S-adenosylhomocysteine (SAH) and guanidinoacetate (GAA). ebi.ac.uk | 2.0 | Rattus norvegicus | Komoto et al. (2004) ebi.ac.uk |

| 1XCL | GAMT in a ternary complex with SAH and guanidine. acs.org | 2.0 | Rattus norvegicus | Komoto et al. (2004) acs.org |

| 1P1B | N-terminus truncated GAMT with SAH (monoclinic modification). rcsb.org | 2.8 | Rattus norvegicus | Komoto et al. (2003) rcsb.org |

| 2JDX | Human L-arginine:glycine (B1666218) amidinotransferase (AGAT) deletion mutant. rcsb.org | 2.9 | Homo sapiens | Humm et al. (1997) |

Active Site Architecture and Substrate Binding

The active site of GAMT is a well-defined pocket that facilitates the precise orientation of its two substrates, GAA and SAM, for efficient methyl transfer. Crystallographic data show that the cofactor, SAH (a proxy for SAM), has extensive interactions with the enzyme through both hydrogen bonds and hydrophobic interactions. nih.govacs.org

The binding of the guanidino group of GAA is particularly critical and is stabilized by forming two pairs of hydrogen bonds with the side chains of two acidic residues: E45 and D134. nih.govacs.org Meanwhile, the carboxylate group of GAA interacts with the backbone amide groups of residues L170 and T171. nih.govacs.org This specific network of interactions ensures the correct positioning of GAA for the subsequent nucleophilic attack on the methyl group of SAM. nih.gov

Site-directed mutagenesis studies have been instrumental in confirming the roles of key amino acid residues in the catalytic mechanism of GAMT. nih.govku.edu The residues E45, D134, and Y221 have been identified as being particularly important. nih.govacs.org

D134: This aspartate residue is considered crucial for catalysis. nih.gov It is positioned to abstract a proton from the terminal nitrogen (Nε) of GAA. nih.govacs.org This deprotonation generates a strong nucleophile on the GAA molecule. nih.gov The local microenvironment, influenced by the negatively charged carbonyl oxygen atoms of nearby residues (T135, C168) and GAA itself, is thought to increase the pKa of D134, facilitating this proton abstraction. nih.govacs.org Mutating D134 to alanine (B10760859) (D134A) results in the inactivation of the enzyme, while changes to glutamate (B1630785) (D134E) or asparagine (D134N) significantly decrease its activity. nih.gov

E45: This glutamate residue, along with D134, is essential for binding the guanidino group of the substrate. nih.gov

Y221: Mutagenesis studies also support the importance of Y221 in the catalytic mechanism, although its precise role is part of the broader network of interactions stabilizing the transition state. nih.gov Another tyrosine residue, Y136, has also been studied; its mutation to phenylalanine (Y136F) retains considerable activity, whereas a mutation to valine (Y136V) leads to a loss of activity, highlighting the importance of the aromatic ring in this position. rcsb.org

These mutagenesis experiments, combined with the structural data, support a concerted catalytic mechanism where proton abstraction by D134 occurs in concert with the nucleophilic attack of GAA on the methyl group of SAM. nih.govpnas.org

Enzymatic Activity and Kinetics of AGAT and GAMT

The coordinated action of AGAT and GAMT is essential for maintaining the cellular supply of creatine. The kinetic properties of these enzymes determine the rate of creatine synthesis.

AGAT (L-arginine:glycine amidinotransferase): This enzyme catalyzes the first and rate-limiting step in creatine biosynthesis. mdpi.com Human kidney AGAT is a dimer with a molecular mass of approximately 89 kDa. nih.gov Kinetic studies on the human enzyme have determined the Michaelis-Menten constant (Km) for both of its substrates, arginine and glycine, to be 2.5 mM. nih.gov The maximal velocity (Vmax) was reported as 0.5 µmol of ornithine produced per minute per mg of protein. nih.gov In mouse kidney, the Km for glycine was found to be 2.06 mM and for arginine, 2.67 mM. mdpi.com

GAMT (Guanidinoacetate Methyltransferase): GAMT catalyzes the final methylation step. Studies using supernatants from cultured cells and rat skeletal muscle have reported apparent Km values for its substrates. The Km for S-adenosylmethionine (SAM) is in the range of 1.2–3.4 µM, and for guanidinoacetate (GAA), it is between 0.050–0.096 mM (50–96 µM). nih.gov Mutagenesis of the critical D134 residue significantly alters these kinetics; for instance, the D134E mutant showed a 160-fold increase in the Km for SAM and an 80-fold increase for GAA, demonstrating the residue's importance in substrate binding. nih.gov

Table 2: Kinetic Parameters of AGAT and GAMT

| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference |

|---|---|---|---|---|---|

| AGAT | Human Kidney | Arginine | 2.5 mM | 0.5 µmol/min/mg | nih.gov |

| Glycine | 2.5 mM | 0.5 µmol/min/mg | nih.gov | ||

| Mouse Kidney | Arginine | 2.67 mM | 2.17 pmol/min/mg | mdpi.com | |

| Glycine | 2.06 mM | 6.48 pmol/min/mg | mdpi.com | ||

| GAMT | Cultured Cells / Rat Muscle | S-adenosylmethionine | 1.2-3.4 µM | - | nih.gov |

| Guanidinoacetate | 50-96 µM | - | nih.gov |

Transport Mechanisms of Guanidinoacetate

The transport of guanidinoacetate across cell membranes is a crucial aspect of creatine metabolism, as the sites of GAA synthesis (primarily kidney and pancreas) and its methylation into creatine (primarily liver) are often in different tissues. researchgate.netplos.org This necessitates efficient transport systems for GAA uptake and efflux.

Guanidinoacetate transport into cells is mediated by several solute carrier (SLC) transporters. researchgate.netbiologists.com

Creatine Transporter (CRT/SLC6A8): This is a primary transporter for both creatine and guanidinoacetate. dtu.dk However, it transports GAA about 10 times less efficiently than creatine. researchgate.net SLC6A8 is a sodium- and chloride-dependent transporter. dtu.dk In the central nervous system (CNS), the spatial separation of AGAT and GAMT expression in different cells suggests that GAA must be transported between them, possibly via SLC6A8, to complete creatine synthesis. unil.chnih.gov

GABA Transporter 2 (GAT2/SLC6A13): Studies in rats have identified GAT2 as a major contributor to the uptake of GAA into liver cells (hepatocytes). semanticscholar.orgplos.org GAT2 is localized on the sinusoidal membrane of hepatocytes, particularly in the periportal region, which is consistent with the location of GAMT. semanticscholar.orgplos.org The uptake of GAA via GAT2 in rat hepatocytes showed a Km of 134 µM. semanticscholar.org

Taurine (B1682933) Transporter (TauT/SLC6A6): This transporter is also implicated in GAA transport, particularly in the efflux of GAA from the cerebrospinal fluid (CSF) at the blood-CSF barrier. researchgate.netnih.govnih.gov

Monocarboxylate Transporter 12 (MCT12/SLC16A12): MCT12 has been identified as a facilitative transporter involved in the efflux of both GAA and creatine from cells, such as in renal tubules and hepatocytes. researchgate.netnih.gov

In the brain, the efflux of GAA from the CSF appears to be a significant clearance mechanism, predominantly mediated by the taurine transporter (TauT) at the blood-CSF barrier. nih.govnih.gov In contrast, the uptake of GAA from the periphery at the blood-brain barrier is generally negligible under normal conditions. nih.gov

Involvement of Creatine Transporter (SLC6A8) in Guanidinoacetate Transport

The creatine transporter, SLC6A8, a member of the solute carrier family 6, is a plasma membrane protein responsible for the transport of creatine into and out of cells. nih.gov While its primary substrate is creatine, SLC6A8 also facilitates the transport of guanidinoacetate. This is particularly significant in the central nervous system (CNS), where the synthesis of creatine is compartmentalized. dtu.dkunil.ch

Within the CNS, the two key enzymes for creatine synthesis, L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT), are often expressed in different cell types. unil.ch AGAT catalyzes the formation of guanidinoacetate from arginine and glycine, while GAMT methylates guanidinoacetate to produce creatine. unil.chnih.gov This spatial separation necessitates the transport of guanidinoacetate from AGAT-expressing cells to GAMT-expressing cells. unil.ch Research suggests that SLC6A8 plays a crucial role in this intercellular transport of guanidinoacetate, thereby enabling the completion of creatine synthesis within the brain. nih.govunil.ch

Under physiological conditions, the uptake of guanidinoacetate from the bloodstream into the brain via SLC6A8 at the blood-brain barrier is limited due to competition with the much higher concentration of creatine, for which SLC6A8 has a greater affinity. researchgate.net However, in certain metabolic disorders like GAMT deficiency, where guanidinoacetate levels are elevated, its transport across the blood-brain barrier may be more significant. nih.gov Conversely, there appears to be a net efflux of guanidinoacetate from the cerebrospinal fluid to the blood, which is predominantly mediated by the taurine transporter (TauT). researchgate.netnih.gov

Defects in the SLC6A8 gene lead to X-linked creatine deficiency syndrome, a condition characterized by impaired creatine uptake into the brain. nih.govdtu.dk This underscores the critical role of SLC6A8 in maintaining cerebral creatine levels, not only through the direct transport of creatine but also potentially by facilitating the transport of its precursor, guanidinoacetate, for endogenous synthesis. unil.ch

A lipophilic prodrug of guanidinoacetate, diacetyl guanidinoacetic acid ethyl ester (diacetyl-GAAE), has been synthesized and investigated for its potential to deliver guanidinoacetate to the brain in cases of creatine transporter deficiency. nih.gov While it did not increase creatine levels in brain slices with a blocked creatine transporter, it did show a positive effect on tissue viability, suggesting an alternative mechanism of action. nih.gov

Guanidino Acid Hydrolase (GDAH) and Guanidinoacetate Hydrolysis

Recent research has led to the functional re-annotation of the human enzyme previously known as agmatinase (AGMAT) to Guanidino Acid Hydrolase (GDAH). nih.govresearchgate.net This enzyme belongs to the ureohydrolase superfamily and was initially thought to primarily hydrolyze agmatine (B1664431). nih.gov However, detailed biochemical assays have demonstrated that this enzyme is virtually inactive with agmatine but efficiently hydrolyzes a range of linear guanidino acids, including guanidinoacetate. nih.govresearchgate.net

GDAH catalyzes the hydrolysis of the guanidino group of these acids to produce urea (B33335) and the corresponding amine. uniprot.org The enzyme exhibits a preference for substrates with a negatively charged group at the opposite end of the guanidino moiety, which explains its lack of activity towards agmatine. nih.govresearchgate.net

The hydrolysis of guanidinoacetate by GDAH represents a catabolic pathway for this creatine precursor. This enzymatic activity may play a role in regulating the cellular levels of guanidinoacetate and other guanidino compounds. nih.gov The enzyme is located in the mitochondria and has an optimal pH of 10 and an optimal temperature of 67 degrees Celsius. uniprot.orggenecards.org The discovery of GDAH's true substrate specificity clarifies important aspects of guanidino acid metabolism in humans. nih.govontosight.ai

Table 1: Substrate Specificity of Guanidino Acid Hydrolase (GDAH)

| Substrate | Hydrolyzed by GDAH |

|---|---|

| Guanidinoacetate | Yes |

| Guanidinopropionate | Yes |

| Guanidinobutyrate | Yes |

| Taurocyamine | Yes |

| Agmatine | No |

This table is based on findings from recent studies re-annotating the function of the enzyme previously known as agmatinase. nih.govresearchgate.net

Molecular Regulation of Guanidinoacetate-Related Gene Expression

The expression of genes involved in guanidinoacetate metabolism is subject to molecular regulation, ensuring a controlled synthesis of creatine. The key genes in this pathway are GATM (encoding L-arginine:glycine amidinotransferase, AGAT) and GAMT (encoding guanidinoacetate N-methyltransferase). nih.gov

A primary regulatory mechanism is a negative feedback loop controlled by creatine itself. tandfonline.com High intracellular concentrations of creatine have been shown to suppress the expression of the AGAT gene, which catalyzes the rate-limiting step in creatine synthesis—the formation of guanidinoacetate. tandfonline.com This feedback inhibition helps to maintain creatine homeostasis within the cell.

In addition to creatine-mediated feedback, other factors can influence the expression of these genes. For instance, in the context of muscle development, guanidinoacetic acid (GAA) and its metabolite creatine have been shown to down-regulate the expression of myostatin (MSTN), a negative regulator of muscle growth. frontiersin.orgfrontiersin.org Furthermore, in vitro experiments have indicated that GAA can promote the expression of myogenic regulatory factors such as MyoD and MyoG in myoblasts. frontiersin.orgfrontiersin.org

The expression of the creatine transporter gene, SLC6A8, can also be regulated. For example, in mice with a deficiency in AGAT, the expression of Slc6a8 is upregulated, likely as a compensatory mechanism to increase creatine uptake from the periphery. researchgate.net

Pseudogenes, such as GAMTP2 (Guanidinoacetate N-methyltransferase pseudogene 2), which are DNA sequences resembling functional genes but are unable to produce functional proteins, may also play a regulatory role. ontosight.ai Although GAMTP2 itself does not encode a functional GAMT enzyme, its transcripts could potentially influence the expression of related genes in the creatine biosynthesis pathway. ontosight.ai

Table 2: Key Genes in Guanidinoacetate Metabolism and their Regulation

| Gene | Encoded Protein | Primary Function | Known Regulatory Factors |

|---|---|---|---|

| GATM | L-arginine:glycine amidinotransferase (AGAT) | Catalyzes the formation of guanidinoacetate. mdpi.com | Down-regulated by high intracellular creatine levels. tandfonline.com |

| GAMT | Guanidinoacetate N-methyltransferase (GAMT) | Catalyzes the methylation of guanidinoacetate to creatine. mdpi.com | Mutations can lead to GAMT deficiency. researchgate.net |

| SLC6A8 | Creatine Transporter (CrT) | Transports creatine and guanidinoacetate across cell membranes. mdpi.com | Upregulated in response to AGAT deficiency. researchgate.net |

| MSTN | Myostatin | Negative regulator of muscle growth. | Down-regulated by guanidinoacetic acid and creatine. frontiersin.orgfrontiersin.org |

| GAMTP2 | Guanidinoacetate N-methyltransferase pseudogene 2 | Non-coding RNA. | May have regulatory roles in the creatine biosynthesis pathway. ontosight.ai |

Advanced Analytical Methodologies for Guanidinoacetate Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of polar molecules like Ethyl 2-guanidinoacetate from complex biological matrices. Its high selectivity and sensitivity make it a preferred method.

LC-MS/MS is a powerful technique for the quantitative analysis of guanidino compounds. This method offers high throughput and specificity, making it suitable for screening large numbers of samples. For the analysis of the related compound guanidinoacetate (GAA), methods often involve a derivatization step to improve chromatographic retention and ionization efficiency. A common approach is butylation, which converts the carboxylic acid group to a butyl ester. Given that this compound already possesses an ethyl ester group, this specific derivatization of the carboxyl group would be unnecessary. However, the guanidino group itself might be targeted for derivatization to enhance analytical performance.

The chromatographic separation is typically achieved on a reverse-phase column. An alternative approach for polar molecules like GAA that shows poor retention on standard columns is the use of an ion pairing (IP) agent, which can simplify sample preparation by eliminating the need for derivatization. Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Research on GAA has established robust LC-MS/MS methods with rapid run times, often as short as 5 minutes. These methods have been validated with good precision, with intra- and inter-day coefficients of variation (CVs) typically below 15%.

Table 1: Performance Characteristics of LC-MS/MS Methods for Guanidinoacetate (GAA) Analysis

| Parameter | Derivatization Method (Butyl-ester) | Ion Pairing Method |

| Linear Range | 0.02 to 40 µmol/L | Validated for biological and pathological concentrations |

| Limit of Detection (LOD) | 0.002 µmol/L | Not specified |

| Limit of Quantitation (LOQ) | 0.02 µmol/L | Not specified |

| Intra-assay CV | <8% | <15% |

| Inter-assay CV | <8% | <15% |

| Run Time | 5 minutes | Decreased compared to derivatization |

For applications requiring even higher throughput, such as newborn screening for metabolic disorders, Flow Injection Analysis-Electrospray Tandem Mass Spectrometry (FIA-ESI-MS/MS) is a valuable technique. In this method, the sample extract is directly injected into the mass spectrometer without prior chromatographic separation. This approach significantly reduces the analysis time, often to about one minute per sample.

A study on the quantification of GAA in dried blood spots using FIA-ESI-MS/MS demonstrated its reliability and speed. The method involved extracting the sample, forming butyl esters to enhance ionization, and then analyzing the extract using multiple reaction monitoring. This technique is highly suitable for the rapid quantification of target analytes in large batches of samples.

To achieve the highest level of accuracy and precision in quantification, stable isotope dilution mass spectrometry is the gold standard. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₂-GAA) to the sample as an internal standard at the beginning of the sample preparation process.

This internal standard behaves almost identically to the endogenous analyte throughout extraction, derivatization, and ionization, effectively compensating for any sample loss or matrix effects. The concentration of the analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. This approach is applicable to both LC-MS/MS and GC-MS methods and is crucial for minimizing analytical variability and ensuring accurate results, especially in complex biological matrices like plasma, urine, and cerebrospinal fluid.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry is another powerful technique for the quantification of guanidino compounds. A key requirement for GC-MS analysis is the derivatization of the polar analytes to make them volatile enough for gas chromatography.

For guanidinoacetate, several derivatization strategies have been developed. One common method involves a two-step process: first, a reaction with hexafluoroacetylacetone (B74370) to form a bis(trifluoromethyl)pyrimidine ring structure from the guanidino group, followed by esterification of the carboxylic acid group. Since this compound already has an ethyl ester, only the derivatization of the guanidino group would be necessary. Another approach uses a combination of hexafluoroacetylacetone and ethyl chloroformate as derivatizing reagents.

The resulting volatile derivatives are then separated on a capillary GC column and detected by a mass spectrometer, often using negative chemical ionization for high sensitivity. GC-MS methods for GAA have demonstrated low limits of detection, making them suitable for analyzing samples with very low analyte concentrations.

Table 2: GC-MS Derivatization and Performance for Guanidino Compound Analysis

|

Sample Preparation Techniques for Guanidinoacetate Analysis

Effective sample preparation is a critical step to ensure the accuracy and reliability of guanidinoacetate (GAA) quantification, removing interfering substances from the biological matrix. The choice of technique depends on the nature of the sample, the analytical method employed, and the required sensitivity.

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic behavior and/or detectability. For GAA, this strategy is often employed to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) or to improve its ionization efficiency and chromatographic retention in liquid chromatography (LC) methods. actaodontologicalat.comresearchgate.net

Common derivatization strategies for GAA analysis include:

Esterification: This process, often using butanol, converts the carboxylic acid group of GAA into a butyl ester. nih.govnih.gov This increases the hydrophobicity of the molecule, improving its retention on reversed-phase LC columns and its volatility for GC analysis. One method involves extracting dried blood spots with a methanol-water solution, followed by evaporation and the formation of butyl esters before analysis by tandem mass spectrometry (MS/MS). nih.gov

Acylation and Fluorination: Reagents like hexafluoroacetylacetone and pentafluorobenzyl bromide have been used to derivatize GAA. actaodontologicalat.com For instance, in the analysis of saliva, samples were treated with hexafluoroacetylacetone, and after extraction, further derivatized with pentafluorobenzyl bromide to form pentafluorobenzyl (PFB) derivatives, which were then analyzed by GC. actaodontologicalat.com

Reaction with Benzoin: A method for analyzing GAA in dried blood spots (DBS) utilizes pre-column derivatization with benzoin, followed by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This approach offers good precision and sensitivity with minimal sample handling. nih.gov

The primary goal of these derivatization techniques is to increase the sensitivity of the analytical method, allowing for the detection of trace amounts of GAA, which is particularly important in certain clinical contexts. nih.govnih.gov

| Derivatization Reagent | Analytical Technique | Biological Matrix | Purpose of Derivatization |

|---|---|---|---|

| Butanol | LC-MS/MS | Dried Blood Spot | Formation of butyl esters for improved chromatography. nih.gov |

| Hexafluoroacetylacetone and Pentafluorobenzyl Bromide | GC | Saliva, Plasma | Formation of PFB derivatives for GC analysis. actaodontologicalat.com |

| Benzoin | HPLC-Fluorescence | Dried Blood Spot | Pre-column derivatization for fluorescence detection. nih.gov |

While derivatization can enhance sensitivity, it can also be a time-consuming and laborious step. nih.gov To simplify sample processing and improve throughput, several methods for the direct analysis of underivatized GAA have been developed. These methods predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

One approach to overcome the challenge of retaining the polar GAA molecule on standard reversed-phase columns is the use of ion-pairing (IP) agents. nih.gov An IP-LC-MS/MS method has been developed and validated, demonstrating good correlation with the traditional butylation method. nih.gov This technique not only simplifies sample preparation but also reduces the analytical run time. nih.gov

Flow injection analysis-electrospray tandem mass spectrometry (FIA-ESI-MS/MS) is another high-throughput method for the quantification of underivatized GAA, particularly in dried blood spots. nih.gov This method involves a simple extraction of the DBS with a methanol-water solution containing an internal standard, followed by direct injection into the mass spectrometer. waters.com The analysis time for this method is very short, often around one minute per sample. nih.gov

Before analysis, proteins in biological samples like plasma and serum must be removed as they can interfere with the analytical column and the ionization process in mass spectrometry. youtube.com Protein precipitation is a common first step in sample cleanup. youtube.com This is typically achieved by adding an organic solvent, such as methanol (B129727) or acetonitrile, or an acid, like trichloroacetic acid, to the sample. This denatures the proteins, causing them to precipitate out of the solution. The sample is then centrifuged, and the clear supernatant containing the analyte of interest is collected for further analysis.

Following protein precipitation, further purification may be necessary to remove other interfering substances. Chromatographic techniques are often employed for this purpose. youtube.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. youtube.com Since GAA is a charged molecule, ion-exchange chromatography can be an effective purification step. youtube.com

Reversed-Phase Chromatography: This method separates molecules based on their hydrophobicity. youtube.com While underivatized GAA is highly polar, this technique is commonly used after derivatization, which increases its hydrophobicity. nih.govyoutube.com

The choice of purification strategy depends on the complexity of the sample matrix and the requirements of the subsequent analytical method. youtube.comyoutube.com

Biomarker Analysis of Guanidinoacetate in Non-Human Biological Matrices

The study of guanidinoacetate (GAA) in animal models is essential for understanding the pathophysiology of creatine (B1669601) deficiency syndromes and for the development of potential therapeutic interventions. nih.govnih.gov

Animal models, particularly knockout mice for guanidinoacetate N-methyltransferase (GAMT) deficiency, have been instrumental in studying the biochemical consequences of this disorder. nih.gov In these models, GAA levels are quantified in various biological fluids, mirroring the diagnostic approach in humans. nih.govnih.gov

In a GAMT knockout mouse model, significantly increased levels of GAA were observed in the brain, serum, and urine. nih.gov These findings are consistent with the biochemical phenotype seen in human GAMT deficiency patients. nih.gov The analytical methods used for quantification in these animal models are typically based on mass spectrometry, similar to those used for human samples. nih.govnih.gov The concentrations of guanidino compounds, including GAA, have also been determined in the plasma, urine, and cerebrospinal fluid of hyperargininemic patients, providing insights into related metabolic disorders. nih.gov

| Animal Model | Biological Matrix | Observed Change in GAA | Significance |

|---|---|---|---|

| GAMT Knockout Mouse | Brain, Serum, Urine | Markedly Increased | Mimics key biochemical findings in human GAMT deficiency. nih.gov |

| Epileptic Animal Models | Cerebrum | Elevated | Suggests a role of GAA in brain homeostasis. researchgate.net |

The analysis of GAA extends to other biological materials in animal studies, such as tissues and dried blood spots (DBS). The measurement of GAA in brain tissue of GAMT knockout mice has been crucial in demonstrating the cerebral accumulation of this compound. nih.gov

Dried blood spots are a convenient and minimally invasive method for sample collection, and methods for GAA quantification in DBS have been well-established, primarily for newborn screening in humans. researchgate.netnih.govresearchgate.netnih.gov These high-throughput methods, often using flow injection analysis or liquid chromatography coupled with tandem mass spectrometry, are directly applicable to animal research. nih.govwaters.com For example, a method using FIA-ESI-MS/MS for GAA in DBS has a detection limit of 0.30 micromol/L of blood and a linear response over a range of 0.25-12.5 micromol/L. nih.govresearchgate.net While there is less specific information in the provided results regarding GAA measurement in animal milk, the established analytical techniques could likely be adapted for this matrix with appropriate sample preparation.

Experimental Models in Guanidinoacetate Research

In Vivo Animal Models

Rodent models, particularly rats and mice, are the primary in vivo systems for guanidinoacetate research. A significant focus has been the development of knockout (KO) mouse models for Guanidinoacetate N-methyltransferase (GAMT) deficiency. nih.govnih.gov These GAMT-KO mice replicate the key biochemical features of the human disorder, including:

Markedly increased levels of guanidinoacetic acid (GAA) in the brain, blood, urine, and muscle. nih.govnih.gov

Significantly decreased levels of creatine (B1669601) and its breakdown product, creatinine (B1669602), in these same tissues. nih.govmdpi.com

These models have been instrumental in understanding the pathophysiology of GAMT deficiency. mdpi.comnih.gov Studies using GAMT-KO mice have shown that the accumulation of GAA and depletion of creatine lead to various physiological changes, including mild cognitive impairment, altered body weight, and reduced fertility. nih.govnih.govoup.com Magnetic resonance spectroscopy (MRS) studies on these mice have confirmed the metabolic changes in skeletal muscle and brain, which are partially reversible with creatine supplementation. nih.gov

Rat models have also been crucial, particularly for investigating the transport of GAA across the blood-brain barrier (BBB). nih.gov In vivo studies in rats have revealed that GAA is transported from the blood into the brain, likely via the creatine transporter (CRT). nih.gov Research in rats has also examined the activity of the enzymes involved in creatine synthesis (AGAT and GAMT) in different organs, such as the kidney, liver, and pancreas, providing insights into the tissue-specific regulation of GAA and creatine metabolism. nih.govresearchgate.net Furthermore, studies in rats have investigated the neurotoxic potential of GAA, showing that it can inhibit the uptake of the neurotransmitter glutamate (B1630785) in the striatum. nih.gov

Table 3: Key Findings from Rodent Models in Guanidinoacetate Research

| Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| GAMT Knockout Mouse | Pathophysiology of GAMT deficiency | Elevated GAA and depleted creatine in brain, muscle, and fluids; mild cognitive deficits. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

| GAMT Knockout Mouse | In vivo metabolism | High levels of phosphoguanidinoacetate (B1194262) (PGAA) and reduced phosphocreatine (B42189) in heart, muscle, and brain. nih.gov | nih.gov |

| Rat (Wistar) | Blood-Brain Barrier Transport | GAA is transported into the brain from circulation, likely via the creatine transporter (CRT). nih.gov | nih.gov |

| Rat | Neurochemical Effects | Intrastriatal administration of GAA inhibits glutamate uptake. nih.gov | nih.gov |

Agricultural Animal Models for Nutritional and Physiological Research (e.g., chickens, cows, pigs)

Chickens (Broilers): In the poultry industry, GAA is explored as a feed additive to improve energy utilization and growth. aminer.org Studies have shown that supplementing broiler chicken diets with GAA can lead to improved feed efficiency, daily weight gain, and muscle yield, particularly in high-energy-demand situations like heat stress. indiatimes.com For example, supplementing diets with 600 to 1200 g/kg of GAA has been found to significantly enhance average daily gain and feed conversion ratios. wikipedia.org Research indicates that GAA supplementation can increase creatine concentrations in breast meat, providing more energy for muscle performance and growth. aminer.org Furthermore, GAA has been shown to improve meat quality by increasing the pH of breast muscle and enhancing water-holding capacity, although excessive doses may pose risks to liver health. aminer.orgwikipedia.org Some studies also suggest that GAA could be a beneficial alternative to antibiotics for improving production outcomes. indiatimes.com

Pigs: In swine nutrition, GAA supplementation has been evaluated for its potential to improve growth and meat quality. aminer.org Studies have demonstrated that adding GAA to pig diets can improve weight gain and feed efficiency. oup.com For instance, research on wean-to-finish pigs showed that a 0.12% GAA supplementation increased average daily gain and feed efficiency throughout the starter, grower, and finisher phases. oup.com This level of supplementation also led to improved lean meat yield and reduced back-fat thickness in finishing pigs. oup.com The mechanism is attributed to enhancing the energy supply for muscle growth, similar to its effect in poultry. aminer.org

Cows (Beef and Dairy): Research in cattle has explored the effects of GAA on both growth in beef breeds and lactation in dairy cows. In beef steers, GAA supplementation has been shown to improve growth performance. mdpi.com Studies indicate that adding 0.6 to 0.9 g/kg of dry matter GAA to the diet of bulls can increase body weight. oup.com This is linked to GAA's role as a creatine precursor, supporting the high metabolic demands of skeletal muscle growth. oup.comnih.gov Some research has focused on how GAA supplementation affects gene expression related to muscle development, noting changes in genes associated with enhanced skeletal muscle growth. oup.comnih.gov

In dairy cows, GAA supplementation has been found to improve lactation performance and feed efficiency without affecting dry matter intake. nih.gov Studies on Holstein and Jersey cows showed that GAA increased milk and milk component yields. nih.govmdpi.com The additive is also associated with favorable changes in rumen fermentation, such as an increase in total volatile fatty acids and a linear increase in the propionate (B1217596) molar percentage, which can provide more energy for milk production. nih.govmdpi.com Furthermore, GAA supplementation has been linked to increased total-tract digestibility of key nutrients. aminer.orgnih.gov

Interactive Data Table: Effects of Guanidinoacetic Acid (GAA) Supplementation in Agricultural Animals

| Animal Model | Research Focus | Key Findings | Citations |

| Chickens (Broiler) | Growth Performance & Meat Quality | Improved average daily gain and feed conversion ratio. Enhanced creatine concentration in breast meat. Improved meat pH and water-holding capacity. | aminer.orgindiatimes.comwikipedia.org |

| Pigs (Swine) | Growth Performance & Carcass Traits | Increased average daily gain and feed efficiency. Improved lean meat yield and reduced back-fat thickness. | aminer.orgoup.com |

| Cows (Beef) | Growth Performance & Muscle Metabolism | Increased body weight and feed conversion efficiency. Altered gene expression related to skeletal muscle growth. | mdpi.comoup.comnih.gov |

| Cows (Dairy) | Lactation Performance & Nutrient Digestion | Increased milk and milk component yields. Improved feed efficiency and rumen fermentation (increased propionate). Enhanced total-tract nutrient digestibility. | aminer.orgnih.govmdpi.com |

Genetic Manipulation in Animal Models (e.g., GAMT deficiency models)

To investigate the pathophysiology of creatine deficiency syndromes and the role of guanidinoacetate, researchers have developed genetically modified animal models. lifelabs.com The most prominent of these is the knockout (KO) mouse model for guanidinoacetate N-methyltransferase (GAMT) deficiency. oup.commdpi.com GAMT is the enzyme responsible for the final step in creatine synthesis, converting GAA into creatine. nih.gov

GAMT deficiency is the most severe of the cerebral creatine deficiency syndromes, characterized by the accumulation of GAA and depletion of creatine, leading to severe neurological symptoms in humans. oup.commdpi.comnih.gov The GAMT knockout mouse model successfully replicates the key biochemical characteristics of the human disorder. nih.govmdpi.com These mice exhibit significantly increased levels of GAA and decreased levels of creatine and creatinine in the brain, muscles, plasma, and urine. mdpi.comoup.comnih.gov

The GAMT KO mouse has been instrumental in biochemical research, allowing for an extensive evaluation of how GAMT deficiency alters the levels of various guanidino compounds beyond just GAA. nih.gov While the biochemical phenotype in these mice closely mirrors that of human patients, the neurological and behavioral symptoms are generally milder. nih.govmdpi.com GAMT KO mice typically display mild cognitive impairment but lack the severe epilepsy and movement disorders seen in humans. mdpi.com This discrepancy may be due to differences in how other guanidino compounds are affected in the mouse brain compared to human patients. mdpi.com

Despite the milder phenotype, the GAMT KO model is invaluable for studying the effects of high-energy phosphate (B84403) depletion in critical organs like the brain, heart, and skeletal muscle. mdpi.com It also serves as a crucial platform for developing and testing therapeutic strategies. For instance, gene therapy approaches have been tested in GAMT-deficient mice. nih.govnih.gov In one study, a gene therapy vector carrying a normal copy of the GAMT gene was administered to the mice. nih.govnih.gov The treatment successfully normalized creatine and GAA levels in the blood and tissues, reduced brain GAA levels by approximately 60%, and normalized brain function as assessed by behavioral tests. nih.govnih.gov These models provide a unique opportunity to study the disease in-depth and advance the development of targeted treatments. mdpi.com

Data Table: Characteristics of GAMT Knockout Mouse Model

| Feature | Description | Significance | Citations |

| Genetic Modification | Disruption of the murine GAMT gene, creating a null allele. | Mimics the genetic basis of GAMT deficiency in humans. | mdpi.com |

| Biochemical Phenotype | Markedly increased GAA levels and decreased creatine/creatinine levels in brain, muscle, and body fluids. | Accurately replicates the core biochemical signature of the human disorder. | mdpi.comoup.comnih.govmdpi.com |

| Neurological Phenotype | Mild cognitive impairment. Generally lacks severe seizures or movement disorders seen in humans. | Useful for studying biochemical aspects and cognitive function, though less representative of the full human clinical severity. | nih.govmdpi.com |

| Research Application | Used to study the effects of creatine depletion, GAA toxicity, and to test therapeutic interventions like gene therapy. | Provides a crucial preclinical platform for understanding disease mechanisms and evaluating potential treatments. | nih.govmdpi.comnih.gov |

Advanced Imaging Techniques in Animal Models (e.g., PET)

Advanced imaging techniques are critical for non-invasively studying the in-vivo biochemical and metabolic consequences of altered guanidinoacetate and creatine metabolism in animal models. While Magnetic Resonance Spectroscopy (MRS) has been a primary tool for detecting the absence of the creatine peak in the brain, Positron Emission Tomography (PET) is emerging as a valuable technique for assessing the functional consequences of these metabolic disturbances, particularly concerning brain energy metabolism. nih.govnih.gov

PET imaging, often combined with computed tomography (PET/CT), allows for the visualization and quantification of metabolic processes in living animals. In the context of creatine deficiency research, [18F]fluorodeoxyglucose ([18F]FDG)-PET has been used to measure brain glucose metabolism. Since brain function is highly dependent on glucose as an energy source, alterations in glucose uptake can reflect neuronal dysfunction.

Studies using animal models of creatine deficiency, such as the GAMT-deficient mouse and the creatine transporter (CrT) KO mouse, have demonstrated the utility of [18F]FDG-PET. nih.govnih.gov Research has shown that GAMT-deficient mice have decreased glucose uptake in the brain compared to healthy, wild-type mice. Similarly, longitudinal [18F]FDG-PET imaging in CrT KO mice revealed a significant loss and progressive decline in brain glucose metabolism, highlighting an impaired energy state. nih.gov

These PET imaging findings are crucial as they provide a quantifiable biomarker for the neurological impact of the disease. nih.govnih.gov Furthermore, PET imaging is a powerful tool for monitoring the efficacy of therapeutic interventions. In a gene therapy study on GAMT-deficient mice, [18F]FDG-PET imaging demonstrated that the treatment led to an improvement in brain metabolism, which correlated with the resolution of behavioral abnormalities. This suggests that [18F]FDG-PET could be a sensitive, minimally invasive biomarker to track the physiological response to investigational treatments for creatine deficiency syndromes, offering significant translational potential from animal models to human clinical trials. nih.gov

Synthesis and Characterization of Guanidinoacetate Precursors, Derivatives, and Analogues

Chemical Synthesis Pathways for Ethyl 2-Guanidinoacetate

The synthesis of this compound can be approached through several strategic chemical pathways. The most common methods involve either the direct guanidinylation of an amino acid ester or the esterification of the parent acid, guanidinoacetic acid (GAA).

One primary route is the guanidinylation of glycine (B1666218) ethyl ester . Glycine ethyl ester, typically used as its hydrochloride salt, serves as the starting amine. This substrate is reacted with a guanidinylating agent. A variety of such agents exist, with N,N′-di-Boc-1H-pyrazole-1-carboxamidine being a common and effective choice due to its high reactivity and the stability of the resulting protected guanidine (B92328) group. The reaction is generally carried out in an organic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction. The resulting protected this compound can then be deprotected under acidic conditions to yield the final product.

An alternative pathway involves the initial synthesis of guanidinoacetic acid (GAA), followed by esterification . GAA can be synthesized by reacting glycine with a reagent like cyanamide (B42294) under alkaline conditions. nih.gov The resulting GAA is then subjected to a Fischer esterification reaction. This classic method involves heating the carboxylic acid (GAA) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, typically through azeotropic distillation.

A summary of a potential guanidinylation reaction is presented in Table 1.

Synthesis of Lipophilic Guanidinoacetate Prodrugs

To overcome the limited permeability of polar molecules like guanidinoacetate, particularly across the blood-brain barrier, lipophilic prodrugs have been designed. researchgate.netnih.gov These prodrugs mask the polar guanidino group, increasing lipid solubility, with the goal of enhanced transport into target tissues where they can be converted back to the active compound.

A key example of a lipophilic prodrug is (Z)-Ethyl 2-(2,3-diacetylguanidino)acetate, also known as Diacetyl-GAAE. This compound was synthesized to potentially improve the delivery of guanidinoacetate to the brain. researchgate.net

The synthesis of Diacetyl-GAAE involves a multi-component reaction. researchgate.net The process begins with the preparation of a protected guanylating agent, Methyl N,N'-diacetylcarbamimidothioate. This intermediate is then conjugated with glycine ethyl ester hydrochloride in the presence of triethylamine (B128534) and mercury(II) chloride (HgCl₂). The reaction is typically stirred at room temperature in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The final product, Diacetyl-GAAE, is obtained after purification. researchgate.net The identity of the synthesized compound has been confirmed using analytical techniques such as electrospray ionization mass spectrometry (ESI-MS). researchgate.net

The components for this synthesis are detailed in Table 2.

The effectiveness of a prodrug strategy hinges on its ability to enhance passage across biological membranes. The permeability of compounds like Diacetyl-GAAE is typically assessed using well-established in vitro experimental systems that model biological barriers, such as the intestinal wall or the blood-brain barrier. mdpi.comresearchgate.net

A primary tool for this assessment is the Caco-2 cell permeability assay . nih.govmdpi.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable membrane filters (e.g., in a Transwell system), differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. mdpi.com To assess permeability, the test compound is added to the apical (donor) side of the monolayer, and its appearance on the basolateral (receiver) side is measured over time. The integrity of the cell monolayer is crucial and is often monitored by measuring the transepithelial electrical resistance (TEER). nih.gov

The apparent permeability coefficient (Papp), typically in units of cm/s, is calculated to quantify the rate of passage. A higher Papp value indicates greater permeability. While specific Papp values for Diacetyl-GAAE are not widely published, the rationale for its synthesis is based on the principle that increasing lipophilicity by masking polar groups with acetyl and ethyl ester moieties should enhance passive diffusion across cell membranes. Studies on other prodrugs have shown that such strategies can increase permeability by orders of magnitude compared to the parent drug. nih.govnih.gov For instance, exposure to diacetyl has been shown in some studies to increase the permeability of epithelial layers. nih.gov

Investigating Guanidinoacetate Analogues and Their Enzymatic Interactions

Guanidinoacetate and its structural analogues are recognized for their interactions with several key enzymes, which underpins their biological activity and metabolic roles. The guanidino group is crucial for these interactions, often forming specific hydrogen bonds within the active sites of enzymes. google.com

The most prominent enzymatic interaction is with Guanidinoacetate N-methyltransferase (GAMT) . GAMT is the enzyme responsible for the final step in creatine (B1669601) biosynthesis, where it catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to guanidinoacetate, producing creatine. wikipedia.orgnih.gov The crystal structure of GAMT in complex with guanidinoacetate reveals that the guanidino group of the substrate forms critical hydrogen bonds with specific amino acid residues (E45 and D134) in the enzyme's active site, ensuring proper orientation for the methyl transfer. google.com

Beyond GAMT, guanidinoacetate analogues have been shown to interact with other enzyme systems. For example, certain ω-guanidinocarbonic acid ethyl esters have been characterized as substrates for the digestive enzyme trypsin , with the ethyl ester of δ-guanidinovaleric acid being a particularly effective substrate. nih.gov Additionally, guanidino compounds can modulate the activity of receptors, such as GABA receptors, indicating a broader range of biochemical interactions. scholaris.ca

Guanidinoacetate as a Metabolic Precursor in Biosynthetic Pathways

Guanidinoacetate (GAA) is a naturally occurring amino acid derivative that serves as the direct and essential metabolic precursor in the biosynthesis of creatine. wikipedia.orgnih.gov Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain, where it participates in the phosphocreatine (B42189) system for rapid ATP regeneration. mdpi.combiomedres.us

The biosynthesis of creatine is a two-step process involving two key enzymes:

L-arginine:glycine amidinotransferase (AGAT) : In the first step, which is considered the rate-limiting step, AGAT catalyzes the transfer of an amidino group from the amino acid L-arginine to glycine. nih.govnih.gov This reaction produces guanidinoacetate and ornithine. This process primarily occurs in the kidneys and pancreas. nih.govnih.gov

Guanidinoacetate N-methyltransferase (GAMT) : Following its synthesis, GAA is transported via the bloodstream to the liver. Here, GAMT catalyzes the methylation of GAA using S-adenosyl-L-methionine (SAM) as the methyl donor. nih.govwikipedia.org This reaction yields creatine and S-adenosylhomocysteine.

The newly synthesized creatine is then released into the circulation and taken up by target tissues through a specific creatine transporter. biomedres.us Genetic deficiencies in either AGAT or GAMT lead to cerebral creatine deficiency syndromes, highlighting the critical importance of this biosynthetic pathway. wikipedia.org

Non Therapeutic and Biotechnological Applications of Guanidinoacetate

Guanidinoacetate as a Feed Additive in Animal Nutrition

Guanidinoacetic acid is utilized as a nutritional feed additive for numerous animal species. nih.gov As a precursor to creatine (B1669601), GAA plays a vital role in the energy metabolism of muscle and nervous tissue. nih.govresearchgate.net In animals, especially those on plant-based diets which contain little to no creatine, supplementing with GAA can be beneficial. nih.gov Compared to direct creatine supplementation, GAA is considered more stable and cost-effective. researchgate.netnih.gov Its use as a feed additive aims to improve feed assimilation, increase fattening yield, and enhance meat quality. google.com The European Food Safety Authority (EFSA) has assessed GAA as a safe and effective nutritional additive for various species, including chickens, piglets, and pigs for fattening. nih.gov

Dietary supplementation with GAA has been shown to positively influence animal metabolism and key production metrics across different species by boosting the synthesis of creatine, which is essential for muscle energy. mdpi.com

Pigs: In growing-finishing pigs, dietary GAA has been shown to quadratically increase final body weight, average daily gain (ADG), and the gain-to-feed ratio (G:F). nih.gov Studies indicate that GAA supplementation can increase the creatine and ATP content in pig tissues, leading to improved growth performance. nih.gov

Poultry: For broilers, GAA supplementation has demonstrated an improvement in the feed conversion ratio (FCR) in a dose-dependent manner. researchgate.net It also helps spare dietary arginine, an essential amino acid that birds cannot synthesize themselves. researchgate.net In turkeys, GAA has been found to improve the feed-to-gain ratio and increase breast meat percentage. nih.gov

Ruminants: In ruminants like sheep and cattle, GAA supplementation has shown promising results. For Hu sheep, GAA enhanced average daily growth, improved muscle quality by increasing shear force and muscle fiber diameter, and positively affected serum biochemistry and ruminal fermentation. mdpi.com In steers, GAA addition increased average daily gain, improved feed efficiency, and led to a higher concentration of volatile fatty acids in the rumen. nih.govresearchgate.net It also had a positive effect on the fatty acid profile of the meat. nih.govresearchgate.net

Table 1: Effects of Guanidinoacetate (GAA) Supplementation on Productive Parameters in Various Animal Species

| Species | Parameter | GAA Supplementation Level | Observed Effect | Source |

|---|---|---|---|---|

| Pigs | Average Daily Gain (ADG) & Final Body Weight | 300 mg/kg | Maximized ADG and final BW | nih.gov |

| Gain-to-Feed Ratio (G:F) | 300, 900, 1200 mg/kg | Increased G:F compared to control | nih.gov | |

| Poultry | Feed Conversion Ratio (FCR) | 0.6 to 1.2 g/kg | Dose-dependent improvement | researchgate.net |

| Breast Meat Percentage (Turkeys) | 400 or 800 mg/kg | Increased | nih.gov | |

| Sheep (Hu) | Average Daily Growth (ADG) | 500, 750, 1000 mg/kg | Significantly enhanced | mdpi.com |

| Muscle Shear Force & Fiber Diameter | 500, 750, 1000 mg/kg | Improved | mdpi.com | |

| Cattle (Steers) | Average Daily Gain (ADG) | 9.9 g/day | 16.9% increase compared to control | nih.govresearchgate.net |

| Feed Efficiency | 9.9 g/day | 20% increase compared to control | nih.govresearchgate.net |

Biotechnological Production of Guanidinoacetate

The industrial synthesis of GAA has traditionally relied on chemical methods. mdpi.com However, there is a growing interest in developing biotechnological approaches for a more sustainable and "green" production process. mdpi.com This involves leveraging microorganisms as biocatalysts to synthesize GAA from basic substrates.

Whole-cell catalysis presents a promising method for the efficient and environmentally friendly production of GAA. mdpi.com In this approach, engineered microorganisms are used to convert substrates into the desired product. In prokaryotes, GAA can be synthesized from the amino acids glycine (B1666218) and arginine using the enzyme arginine:glycine amidinotransferase (AgaT), which transfers an amidino group from arginine to glycine. mdpi.com

Researchers have successfully developed a biological method for GAA production using the "generally regarded as safe" (GRAS) bacterium, Bacillus subtilis. mdpi.com By introducing a heterologous AgaT enzyme and optimizing its expression, scientists have been able to produce GAA. mdpi.com Further metabolic engineering, such as optimizing the ornithine cycle to reduce byproduct inhibition and knocking out pathways that degrade the glycine substrate, has significantly improved the production titer. mdpi.com One study achieved a GAA titer of 4.26 g/L with a productivity of 0.21 g/L/h in 20 hours using an engineered B. subtilis strain. mdpi.com This method offers advantages such as easy operation and stable production, providing a new strategy for the industrial biosynthesis of GAA. mdpi.com

Table 2: Comparison of Whole-Cell Catalysis for GAA Production

| Microorganism | Key Engineering Strategy | GAA Titer Achieved | Max Productivity | Source |

|---|---|---|---|---|

| Bacillus subtilis | Heterologous AgaT expression, ornithine cycle optimization, glycine degradation pathway knockout. | 4.26 g/L (in 20 h) | 1.58 g/L/h (in 1 h) | mdpi.com |

| E. coli | Not specified in detail | 8.61 g/L (in 22 h) | 0.35 g/L/h | mdpi.com |

Research Platforms Utilizing Guanidinoacetate Metabolism

The metabolic pathway of GAA is a target for research platforms aimed at understanding and potentially treating certain metabolic disorders. Metabolic engineering of cells provides a powerful tool to modulate cellular pathways for therapeutic purposes. nih.gov

A novel application of GAA metabolism research is the engineering of human cells to act as bioreactors. nih.govnih.gov This approach has been explored as a potential strategy for treating Guanidinoacetate Methyltransferase (GAMT) deficiency, a rare inborn error of creatine metabolism. nih.govnih.govcomet-initiative.org This disorder leads to the accumulation of toxic levels of GAA and a deficiency of creatine in the brain and other tissues. nih.govnih.gov

In one groundbreaking study, human red blood cells (RBCs) were metabolically engineered by loading them with two recombinant enzymes: guanidinoacetate methyltransferase (GAMT) and methionine adenosyl transferase (MAT). nih.govnih.govbohrium.com The goal was to create a cellular bioreactor capable of converting the excess toxic GAA into the much-needed creatine. nih.govnih.gov The engineered RBCs, when fueled by physiological concentrations of methionine and the ATP generated through glycolysis, were able to successfully perform this conversion in vitro. nih.govbohrium.com This research demonstrates the feasibility of engineering an entire metabolic pathway into human cells and serves as a proof-of-concept for designing novel therapeutic strategies for metabolic diseases like GAMT deficiency. nih.govnih.govbohrium.com Such engineered systems provide a platform to study metabolite modulation and develop new treatments. nih.govnih.gov

Emerging Research Themes and Future Directions in Guanidinoacetate Studies

Elucidating the Guanidinoacetate-Phosphoguanidinoacetate System

A significant area of emerging research is the investigation of the guanidinoacetate-phosphoguanidinoacetate (PGAA) system. In conditions of impaired creatine (B1669601) metabolism, such as Guanidinoacetate Methyltransferase (GAMT) deficiency, GAA accumulates and can be phosphorylated to form PGAA. This compound is believed to contribute to the neurotoxicity observed in GAMT deficiency.

In vivo studies using mouse models of GAMT deficiency have been instrumental in understanding this system. These models exhibit not only elevated levels of GAA but also significant accumulation of PGAA in tissues with high energy demands like the brain, heart, and skeletal muscle. researchgate.net The presence of PGAA is detected using techniques such as in vivo phosphorus-31 magnetic resonance spectroscopy ((31)P-MRS), which has confirmed high levels of this metabolite in affected mouse models, mirroring findings in human patients. researchgate.net The accumulation of PGAA is thought to interfere with cellular energy homeostasis by competing with phosphocreatine (B42189), thus exacerbating the energy deficit caused by creatine deficiency. Future research aims to fully elucidate the mechanisms of PGAA-induced neurotoxicity and its precise role in the pathophysiology of GAMT deficiency.

Long-Term Effects of Guanidinoacetate on Cellular Development in Experimental Models

The long-term consequences of elevated guanidinoacetate levels on cellular development are a critical focus of ongoing research. Experimental models are providing crucial insights into the chronic cellular stress and developmental abnormalities induced by GAA accumulation.

Studies utilizing organotypic rat brain cell cultures have demonstrated that even a mild increase in GAA, insufficient to cause creatine deficiency, can significantly impact brain cell development. ebi.ac.uk These effects include aberrant axonal hypersprouting and an increase in non-apoptotic cell death, highlighting the direct neurotoxic potential of GAA. ebi.ac.uk Interestingly, these detrimental effects on neural development could be completely prevented by co-treatment with creatine, suggesting a direct antagonistic relationship between GAA and creatine at the cellular level. ebi.ac.uk

Table 1: Effects of Guanidinoacetate in Experimental Models

| Model System | Key Findings | Reference |